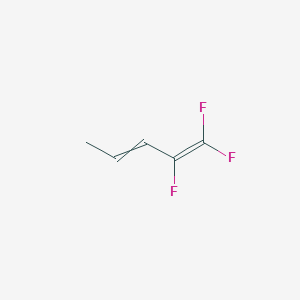
20(R)-Ginsenoside Rh2
概要
説明
20(R)-ジンセノサイドRh2は、オタネニンジンの根に自然に含まれる化合物です。これは、さまざまな薬理作用で知られるサポニンの一種であるジンセノサイド類に属しています。 この化合物は、抗がん作用、抗炎症作用、神経保護作用など、潜在的な治療効果が期待されるため、注目を集めています .
科学的研究の応用
Chemistry: Used as a precursor for synthesizing novel ginsenoside derivatives with enhanced bioactivity.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its anti-cancer properties, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis. It also shows promise in treating neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of health supplements and functional foods due to its therapeutic benefits
作用機序
20(R)-ジンセノサイドRh2は、複数の分子標的と経路を通じてその効果を発揮します。
類似化合物:
- 20(S)-ジンセノサイドRh2
- 20(S)-ジンセノサイドRg3
- 20(R)-ジンセノサイドRg3
- 20(S)-ジンセノサイドRh1
- 20(R)-ジンセノサイドRh1
比較: 20(R)-ジンセノサイドRh2は、その特異的な立体化学のため、生物活性が異なります。20(S)の対応物と比較して、20(R)-ジンセノサイドRh2は、さまざまな生物学的アッセイで異なる薬物動態と効力を示します。 たとえば、20(R)-ジンセノサイドRh2は、20(S)-ジンセノサイドRh2と比較して、がん細胞の増殖に対するより強い阻害効果を示すことが明らかになっています .
参考文献
生化学分析
Biochemical Properties
20®-Ginsenoside Rh2 interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in multiple biochemical reactions. For instance, it has been found to interact with enzymes in the heart, contributing to the treatment of heart failure .
Cellular Effects
20®-Ginsenoside Rh2 has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of H22 hepatoma cells and promote apoptosis, influencing cell function through the blockade of the PI3K/AKT/mTOR signaling pathway .
Molecular Mechanism
At the molecular level, 20®-Ginsenoside Rh2 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it promotes apoptosis in H22 hepatoma cells through the blockade of the PI3K/AKT/mTOR signaling pathway .
準備方法
合成経路と反応条件: 20(R)-ジンセノサイドRh2の調製には、一般的にジンセノサイドRb1またはジンセノサイドRdの加水分解が用いられます。このプロセスは、酵素または酸による加水分解によって達成できます。酵素加水分解は、その特異性と穏やかな反応条件のために好まれます。 使用される酵素には、β-グルコシダーゼとセルラーゼが含まれており、アグリコンに結合した糖部分を選択的に切断します .
工業生産方法: 20(R)-ジンセノサイドRh2の工業生産には、オタネニンジンからのジンセノサイドの抽出、それに続く加水分解が含まれます。抽出は通常、エタノールやメタノールなどの溶媒を用いて行われます。 加水分解された生成物はその後、クロマトグラフィー技術を用いて精製され、高純度の20(R)-ジンセノサイドRh2が得られます .
化学反応の分析
反応の種類: 20(R)-ジンセノサイドRh2は、以下のようなさまざまな化学反応を起こします。
酸化: この反応は、過酸化水素などの酸化剤によって触媒され、酸化された誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、還元された誘導体の形成につながります。
一般的な試薬と条件:
酸化: 過酸化水素、穏やかな酸性または塩基性条件。
還元: 水素化ホウ素ナトリウム、穏やかな酸性または塩基性条件。
主要な生成物: これらの反応から生成される主要な生成物には、20(R)-ジンセノサイドRh2のさまざまな酸化、還元、および置換誘導体が含まれ、それぞれが独自の薬理作用を示します .
4. 科学研究での応用
化学: 生体活性を高めた新しいジンセノサイド誘導体を合成するための前駆体として使用されます。
生物学: 細胞経路や遺伝子発現の調節における役割が調査されています。
医学: 特にがん細胞の増殖を阻害し、アポトーシスを誘導するという、抗がん作用が期待されています。また、神経変性疾患や炎症性疾患の治療にも有望です。
類似化合物との比較
- 20(S)-Ginsenoside Rh2
- 20(S)-Ginsenoside Rg3
- 20®-Ginsenoside Rg3
- 20(S)-Ginsenoside Rh1
- 20®-Ginsenoside Rh1
Comparison: 20®-Ginsenoside Rh2 is unique due to its specific stereochemistry, which influences its biological activity. Compared to its 20(S) counterpart, 20®-Ginsenoside Rh2 exhibits different pharmacokinetics and potency in various biological assays. For instance, 20®-Ginsenoside Rh2 has been shown to have a stronger inhibitory effect on cancer cell proliferation compared to 20(S)-Ginsenoside Rh2 .
References
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUVNOCSBYYHIS-SUEBGMEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While research is ongoing, several studies shed light on 20(R)-Ginsenoside Rh2's mechanisms of action:
- Osteoclastogenesis Inhibition: this compound has been identified as a selective inhibitor of osteoclastogenesis, suggesting a potential role in bone health. []
- Anti-tumor Activity: Studies demonstrate this compound's ability to inhibit the proliferation and colony formation of cancer cells, induce cell cycle arrest, and promote apoptosis. The exact mechanisms underlying these effects are still under investigation but may involve influencing specific signaling pathways. [, , , , ]
- Sialyltransferase Inhibition: Research indicates that this compound can inhibit the expression of sialyltransferases, enzymes involved in sialic acid synthesis. This inhibition could have implications for cancer therapy by disrupting aberrant sialylation in cancer cells. []
- Efflux Pump Inhibition: this compound has shown the ability to reverse tetracycline resistance in Staphylococcus aureus by interfering with the TetK efflux pump, suggesting potential as an antibacterial agent. []
ANone: this compound is a dammarane-type ginsenoside. While its full spectroscopic data is not provided in these papers, its molecular formula is C48H82O18 and its molecular weight is 947.15 g/mol. Further structural details can be elucidated through techniques like NMR and mass spectrometry.
ANone: The provided research focuses on this compound's biological activities and does not delve into its potential catalytic properties.
A: While the provided research doesn't explicitly mention the use of computational modeling for this compound, one study mentions using molecular docking to investigate its interaction with sialyltransferases. [] This suggests the potential for further computational studies to understand its interactions with biological targets and optimize its pharmacological properties.
ANone: Several studies highlight the importance of stereochemistry at the C-20 position for biological activity. For example:
- Antitumor Activity: 20(S)-Ginsenoside Rh2 generally exhibits stronger anticancer effects compared to this compound in inhibiting cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis. [, , ]
- Osteoclastogenesis Inhibition: this compound, but not 20(S), selectively inhibits osteoclastogenesis. []
A: While specific stability data is limited in the provided research, one study describes a process for preparing this compound using acid degradation, highlighting potential methods for large-scale production. [] Additionally, one study emphasizes the need for formulation strategies to improve the bioavailability of ginsenosides, which is often limited by their poor absorption and rapid metabolism. []
ANone: The provided research focuses on scientific investigations and does not address specific SHE (Safety, Health, and Environment) regulations for this compound.
ANone: Several studies shed light on the PK/PD of this compound:
- Absorption: Research indicates that this compound has poor absorption in the rat intestine, with the duodenum and jejunum being the main absorption sites. [] This suggests that strategies to enhance absorption may be necessary for optimal efficacy.
- Metabolism: Human intestinal bacteria can metabolize this compound to 20(R)-protopanaxadiol via this compound, indicating a role of gut microbiota in its biotransformation. []
- Plasma Protein Binding: this compound exhibits species differences in plasma protein binding, with higher binding in rats (70%) compared to humans (27%). []
ANone: Studies demonstrate this compound's efficacy in various models:
- In vitro: this compound inhibits the growth of various cancer cell lines, including human colon cancer cells (HT-29), lung adenocarcinoma cells (A549), and cervical cancer cells (U14). [, , , , , ]
- In vivo: this compound reduces tumor growth in U14 cervical cancer-bearing mice. []
A: While the provided research doesn't specifically address resistance mechanisms for this compound, its ability to reverse tetracycline resistance mediated by efflux pumps suggests potential for combating antibiotic resistance. [] Further research is needed to determine if resistance to this compound can develop and if it exhibits cross-resistance with other compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


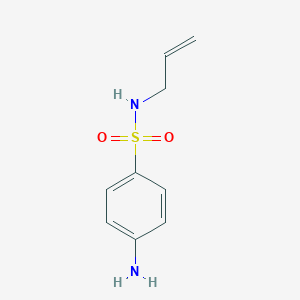
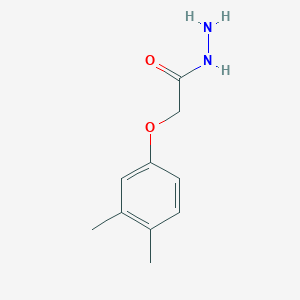
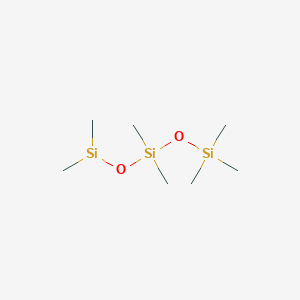

![N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide](/img/structure/B39714.png)

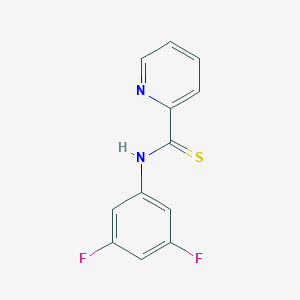
![3-methyl-7H-pyrano[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B39727.png)

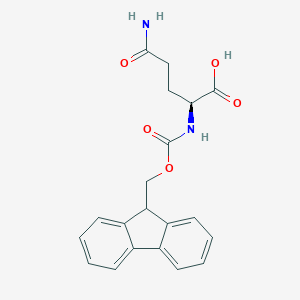

![5,11,17,23-Tetrakis[(dimethylamino)methyl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol](/img/structure/B39734.png)
![4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B39735.png)
